molecular formula C4H10Cl2NP B086145 Diethylphosphoramidous dichloride CAS No. 1069-08-5

Diethylphosphoramidous dichloride

Cat. No.: B086145
CAS No.: 1069-08-5
M. Wt: 174.01 g/mol
InChI Key: BPEMCEULJQTJMI-UHFFFAOYSA-N
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Description

Diethylphosphoramidous dichloride (CAS 1069-08-5) is an organophosphorus compound with the molecular formula C₄H₁₀Cl₂NP and a molar mass of 174.01 g/mol. It is a moisture-sensitive liquid with a boiling point of 179°C and a flash point of 82.8°C . Structurally, it features a phosphorus atom bonded to two chlorine atoms, an amino group substituted with two ethyl groups, and a lone pair of electrons, making it highly reactive in nucleophilic substitution and coordination reactions.

Its primary applications include:

  • Synthesis of phosphoramidate ligands for asymmetric catalysis .
  • Preparation of phosphorus-containing metal complexes .
  • Intermediate in the synthesis of agrochemicals and pharmaceuticals .

Properties

IUPAC Name

N-dichlorophosphanyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEMCEULJQTJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369830
Record name Dichloro(diethylamino)phosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-08-5
Record name Dichloro(diethylamino)phosphine
Source EPA DSSTox
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Record name Diethylphosphoramidous dichloride
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Initial Formation of a Phosphoramidite Intermediate :
    PCl₃ reacts with diethylamine (Et₂NH) to form a mono-substituted intermediate (Cl₂P-NEt₂·HCl).

  • HCl Elimination :
    The intermediate undergoes dehydrochlorination in the presence of a base (e.g., pyridine), yielding the final product.

Stoichiometric Ratios :

  • A molar ratio of 1:1 (PCl₃:Et₂NH) is optimal to prevent over-alkylation.

  • Excess PCl₃ leads to byproducts such as diethylphosphoramidic trichloride.

Process Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes side reactions
SolventAnhydrous dichloromethaneEnhances solubility
Reaction Time4–6 hoursEnsures completion
CatalystPyridine (10 mol%)Neutralizes HCl

Yield : 78–85% under optimized conditions.

Chlorination of Phosphoramidous Acid Derivatives

Chlorination of pre-formed phosphoramidous acid derivatives offers a scalable route. This method is adapted from protocols used for synthesizing thiophosphate analogs.

Protocol Overview

  • Synthesis of Diethylphosphoramidous Acid :
    Diethylamine reacts with phosphorus acid (H₃PO₃) to form diethylphosphoramidous acid (HO)P(O)-NEt₂.

  • Chlorination with Cl₂ Gas :
    The acid is treated with chlorine gas in the presence of a catalyst (e.g., PCl₃) to replace hydroxyl groups with chlorine atoms.

Key Steps :

  • Catalyst Selection : Phosphorus trichloride (1–5 wt%) accelerates chlorination.

  • Temperature Control : Maintained at 30–60°C to balance reactivity and selectivity.

Performance Data

Chlorination ParameterValueOutcome
Cl₂ Flow Rate30–40 mL/min95% conversion
Reaction Duration2 hoursMinimal decomposition
Purity Post-Distillation≥98%HPLC-confirmed

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly influences reaction efficiency and product purity.

Catalytic Systems

CatalystRoleAdvantages
PyridineHCl ScavengerPrevents side reactions
TriethylamineBaseEnhances dehydrochlorination
Phosphorus TrichlorideChlorination AgentImproves yield

Case Study :
Using pyridine (10 mol%) in dichloromethane increased yield from 70% to 85% by effectively neutralizing HCl.

Solvent Optimization

SolventBoiling Point (°C)Yield (%)
Dichloromethane4085
Toluene11078
Hexane6965

Polar solvents like dichloromethane improve reagent solubility, whereas non-polar solvents reduce reaction rates.

Industrial-Scale Synthesis and Process Economics

Scalable production requires balancing cost, safety, and efficiency.

ComponentCost per kg (USD)
PCl₃12.50
Et₂NH8.20
Pyridine15.00

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
PCl₃ + Et₂NH8598High
Cl₂ Gas Chlorination9097Moderate
Catalytic Dehydrochlorination8095Low

The chlorination route offers superior yield but requires stringent gas-handling infrastructure .

Chemical Reactions Analysis

Types of Reactions

Diethylphosphoramidous dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphoramidites and phosphines.

    Oxidation Reactions: It can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced to form phosphines.

Common Reagents and Conditions

    Alcohols: Reacts with alcohols under anhydrous conditions to form phosphoramidites.

    Amines: Reacts with amines to form phosphines.

    Oxidizing Agents: Reacts with oxidizing agents to form phosphine oxides.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis
DEPDC is primarily employed as a reagent in the synthesis of organophosphorus compounds. It facilitates phosphorylation reactions, which are essential for creating phosphoramidates and phosphonates that serve as intermediates in organic synthesis. The compound's ability to introduce phosphorus into organic molecules makes it invaluable for developing biologically active compounds.

Phosphitylation of Alcohols
One significant application of DEPDC is the phosphitylation of alcohols, where it reacts with alcohols to form phosphonate esters. These modified alcohols exhibit unique properties beneficial for various applications in organic chemistry, including drug development and agricultural chemistry.

Pharmaceutical Development

Cytostatic Activity
Research has demonstrated that DEPDC exhibits cytostatic properties, particularly against leukemia cells in murine models. A notable study indicated that treatment with DEPDC resulted in a significant reduction in tumor growth, highlighting its potential as a therapeutic agent for hematological malignancies. This aspect positions DEPDC as a candidate for further investigation in cancer therapy.

Antimicrobial Properties
DEPDC and its derivatives have shown promising antibacterial activity against pathogens such as Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways. This property underscores the compound's potential application in developing new antimicrobial agents.

Corrosion Inhibition

Derivatives of DEPDC have been explored as corrosion inhibitors for mild steel in industrial applications. The compound's reactivity allows it to form protective films on metal surfaces, thereby reducing corrosion rates and extending the lifespan of metal components.

Cytostatic Effects in Mice

A study conducted on mice with induced leukemia demonstrated that administration of DEPDC led to a significant decrease in leukemic cell proliferation. The results indicated a potential pathway for developing new cancer therapies based on this compound.

Antibacterial Efficacy

Another study focused on the antibacterial properties of DEPDC derivatives revealed substantial effectiveness against E. coli. The research indicated that these compounds could serve as effective alternatives to conventional antibiotics.

Mechanism of Action

The mechanism of action of dichloro(diethylamino)phosphine involves its reactivity with nucleophiles and electrophiles. The compound can donate its lone pair of electrons on the phosphorus atom to form bonds with electrophiles, while the chlorine atoms can be substituted by nucleophiles. This dual reactivity makes it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

N,N-Dimethylphosphoramidic Dichloride (CAS 677-43-0)

  • Molecular Formula: C₂H₆Cl₂NOP.
  • Key Differences :
    • Smaller methyl substituents reduce steric hindrance, increasing reactivity in nucleophilic reactions compared to the ethyl groups in diethylphosphoramidous dichloride .
    • Lower boiling point due to reduced molecular weight (vs. 174.01 g/mol for diethyl) .
    • Higher volatility and faster hydrolysis rates under ambient conditions .

Diisopropylphosphoramidous Dichloride (CAS 921-26-6)

  • Molecular Formula : C₆H₁₄Cl₂NP.
  • Key Differences :
    • Bulkier isopropyl groups introduce significant steric hindrance, slowing reaction kinetics in coordination chemistry compared to diethyl derivatives .
    • Higher molecular weight (202.06 g/mol) and density (1.096 g/mL) .
    • Reduced moisture sensitivity due to decreased electrophilicity at the phosphorus center .

N,N-Dipropylphosphoramidic Dichloride (CAS 40881-98-9)

  • Molecular Formula: C₆H₁₄Cl₂NOP.
  • Key Differences :
    • Propyl substituents balance reactivity between methyl (small) and isopropyl (bulky) analogs.
    • Intermediate boiling point and hydrolytic stability compared to diethyl and dimethyl derivatives .

N,N-Bis(2-Chloroethyl)phosphoramidic Dichloride

  • Molecular Formula: C₄H₈Cl₄NOP.
  • Key Differences :
    • Chlorine atoms in the alkyl chain enhance electrophilicity, increasing reactivity toward nucleophiles (e.g., amines, alcohols) .
    • Higher toxicity and corrosiveness due to the presence of chloroethyl groups .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Reactivity Traits Applications
This compound 1069-08-5 C₄H₁₀Cl₂NP 174.01 179 Moderate steric hindrance, moisture-sensitive Ligand synthesis, metal complexes
N,N-Dimethylphosphoramidic Dichloride 677-43-0 C₂H₆Cl₂NOP 156.95 ~150 (estimated) High reactivity, fast hydrolysis Pharmaceuticals, agrochemicals
Diisopropylphosphoramidous Dichloride 921-26-6 C₆H₁₄Cl₂NP 202.06 >200 (estimated) Low reactivity, high steric hindrance Specialty catalysts
N,N-Bis(2-Chloroethyl)phosphoramidic Dichloride N/A C₄H₈Cl₄NOP 241.93 N/A High electrophilicity, toxic Chemical warfare agent analogs

Research Findings and Trends

Reactivity Trends

  • Steric Effects : Bulkier alkyl groups (e.g., isopropyl) reduce reaction rates in Suzuki couplings and nucleophilic substitutions, whereas methyl groups enhance reactivity .
  • Electronic Effects : Chloroethyl substituents (e.g., in bis(2-chloroethyl) derivatives) increase electrophilicity, enabling faster reactions with amines and alcohols .

Biological Activity

Diethylphosphoramidous dichloride (DEPN), with the chemical formula C4H10Cl2NPO, is an organophosphorus compound that has garnered attention for its utility in organic synthesis and potential biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, reactivity, and applications in various fields.

This compound is a colorless to pale yellow liquid with a molecular weight of 196.06 g/mol. It is known for its reactivity with nucleophiles such as alcohols and amines, allowing it to act as an efficient phosphorylating agent. The compound can be synthesized through several methods, typically involving the reaction of diethylamine with phosphorus trichloride or related phosphorus compounds under controlled conditions .

Reactivity and Mechanism

This compound exhibits significant reactivity due to its electrophilic nature, which allows it to interact with various biological molecules. Key aspects of its biological activity include:

  • Phosphorylation of Nucleophiles : DEPN can effectively phosphorylate alcohols and amines, leading to the formation of stable phosphate esters. These modified compounds may exhibit altered biological activities compared to their unmodified counterparts .
  • Enzyme Interaction : Research indicates potential interactions with enzymes, suggesting applications in enzyme inhibition or modification. These interactions could be leveraged for developing inhibitors or probes in biochemical assays .

Toxicity and Safety

It is crucial to note that this compound is classified as a corrosive and toxic compound. It can cause severe skin and eye burns upon contact, and its fumes are irritating to the respiratory system. Therefore, appropriate safety measures must be taken when handling this compound in laboratory settings .

Applications in Research

This compound has been utilized in various research contexts, particularly in catalysis and organic synthesis:

  • Catalytic Reactions : DEPN has been employed as a reagent in the synthesis of phosphoramidites which serve as ligands in asymmetric catalysis. For example, binaphthyl-based phosphoramidites derived from DEPN have shown high enantioselectivity in palladium-catalyzed reactions .
  • Synthesis of Phosphine Complexes : It serves as a precursor for creating diethylaminophosphine-metal complexes, which are essential in catalytic processes such as hydroformylation and hydrogenation .

Case Studies

  • Asymmetric Catalysis : In a study involving binaphthyl-based phosphoramidites stabilized chiral palladium nanoparticles (PdNPs), DEPN was used to synthesize these ligands. The resulting catalysts demonstrated high yields (up to 85%) and excellent enantiomeric excess (>99% ee) in Suzuki coupling reactions, showcasing the compound's utility in asymmetric synthesis .
  • Phosphorylation Studies : Another investigation focused on the phosphorylation of alcohols using DEPN, leading to the formation of phosphonate esters that exhibited unique properties beneficial for further chemical transformations .

Comparative Analysis

The following table summarizes key features of this compound compared to other organophosphorus compounds:

Compound NameStructureUnique Features
This compoundC4H10Cl2NPOEfficient phosphorylation agent
Dichloro(diethylamino)phosphineC4H10Cl2NPPrimarily used in chemical synthesis
TriphenylphosphineC18H15PCommonly used as a ligand in coordination chemistry
Phosphorus trichloridePCl3Utilized for chlorination reactions

This table highlights DEPN's versatility as both a phosphorylating agent and a participant in cross-coupling reactions, distinguishing it from other compounds listed.

Q & A

Q. What safety protocols should be followed when handling Diethylphosphoramidous dichloride in laboratory settings?

  • Methodological Answer : this compound is classified as a flammable liquid (Category 4) and corrosive to skin (Category 1B) and eyes (Category 1) under GHS standards . Key protocols include:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Store at 0–6°C in airtight containers to prevent degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
    Contradictions in safety data (e.g., flammability vs. stability) require validation via controlled stability studies.

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : The compound is synthesized via phosphorylation of diethylamine with phosphorus trichloride (PCl₃) under anhydrous conditions. A typical protocol involves:
  • Reacting PCl₃ with diethylamine in a 1:2 molar ratio at −20°C in an inert solvent (e.g., dichloromethane).
  • Purification via vacuum distillation (boiling point: ~179°C) .
    Alternative routes include vapor-liquid interfacial polycondensation, though parameters like reaction time and temperature must be optimized .

Q. How should this compound be analyzed for purity and structural confirmation?

  • Methodological Answer :
  • Purity Assay : Use reverse-phase HPLC with a phosphate-perchlorate buffer mobile phase (pH 2.5) and UV detection at 210 nm .
  • Structural Confirmation : Employ ³¹P NMR spectroscopy (expected δ: +15 to +25 ppm) and FTIR (P=O stretch: ~1250 cm⁻¹) .
    Cross-validate results with elemental analysis (C, H, N, Cl) to resolve discrepancies in purity assessments.

Advanced Research Questions

Q. How can vapor-liquid interfacial polycondensation be optimized for this compound-based polymers?

  • Methodological Answer : A central composite rotatable experimental design is recommended to optimize parameters:
  • Variables : Reaction time (4–24 hrs), temperature (20–60°C), and molar ratio of diol to dichloride (1:1 to 1:3).
  • Outcomes : Maximize yield (>85%) and polymer viscosity (inherent viscosity >0.5 dL/g) .
    Contradictions in viscosity vs. yield trends may arise due to competing side reactions (e.g., hydrolysis), necessitating pH control (<7).

Q. What analytical techniques resolve contradictions in stability data under varying environmental conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C).
  • GC-MS Headspace Analysis : Monitor volatile degradation products (e.g., HCl) under humidity (40–80% RH) and UV exposure .
  • Accelerated Aging Studies : Store samples at 25°C/60% RH for 6 months and compare degradation kinetics to real-time data .

Q. How do solvent polarity and base concentration affect nucleophilic substitution reactions involving this compound?

  • Methodological Answer : In reactions with diols or amines:
  • Polar aprotic solvents (e.g., THF) enhance reactivity by stabilizing intermediates.
  • Base selection : Use 1.5–2.0 equivalents of triethylamine to neutralize HCl byproducts without causing emulsion formation .
    Conflicting reports on reaction rates in aqueous vs. non-aqueous systems suggest solvent-free methods may reduce hydrolysis risks.

Key Contradictions and Resolutions

  • Stability vs. Reactivity : While the compound is stable at low temperatures, its reactivity in synthesis requires careful balancing of anhydrous conditions and catalyst use .
  • Analytical Variability : Discrepancies in HPLC purity vs. NMR data may arise from residual solvents; use multiple detection methods (e.g., ELSD) for validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diethylphosphoramidous dichloride
Reactant of Route 2
Diethylphosphoramidous dichloride

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